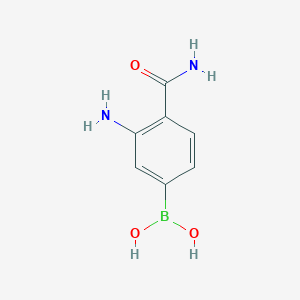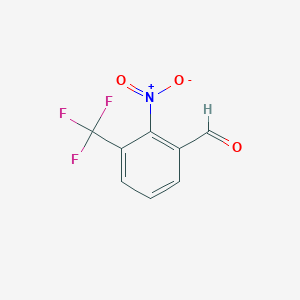
2-Nitro-3-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3NO3 and a molecular weight of 219.12 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 2-Nitro-3-(trifluoromethyl)benzaldehyde typically involves nitration and formylation reactions. One common method includes the nitration of 3-(trifluoromethyl)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-Nitro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions include 2-amino-3-(trifluoromethyl)benzaldehyde, 2-nitro-3-(trifluoromethyl)benzoic acid, and substituted benzaldehyde derivatives .
Wissenschaftliche Forschungsanwendungen
2-Nitro-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Nitro-3-(trifluoromethyl)benzaldehyde is primarily related to its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the benzaldehyde core. This electron-withdrawing effect makes the compound susceptible to nucleophilic attack, facilitating various substitution reactions .
The trifluoromethyl group also contributes to the compound’s reactivity by increasing the electron density on the benzene ring, making it more reactive towards electrophiles . These combined effects enable the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Nitro-3-(trifluoromethyl)benzaldehyde can be compared with other similar compounds, such as:
2-Nitro-4-(trifluoromethyl)benzaldehyde: This compound has the nitro group at the 4-position instead of the 3-position, which can lead to different reactivity and applications.
4-Nitro-2-(trifluoromethyl)benzonitrile: This compound contains a nitrile group (-CN) instead of an aldehyde group, resulting in different chemical properties and uses.
2-Fluoro-3-(trifluoromethyl)benzaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications .
Eigenschaften
Molekularformel |
C8H4F3NO3 |
|---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
2-nitro-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-3-1-2-5(4-13)7(6)12(14)15/h1-4H |
InChI-Schlüssel |
SEJHSGRTEIURNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760619.png)
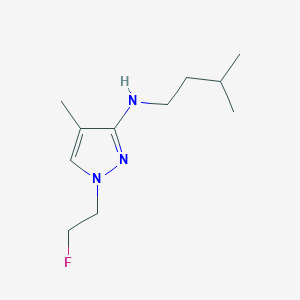
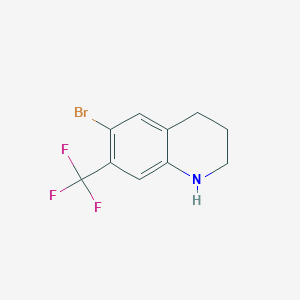
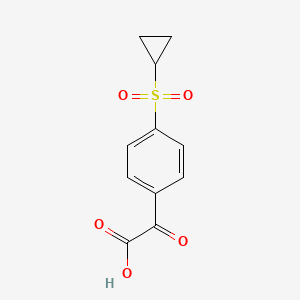
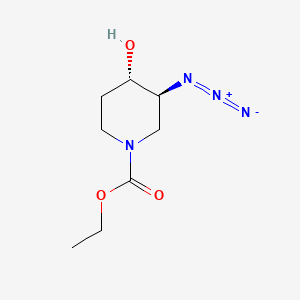

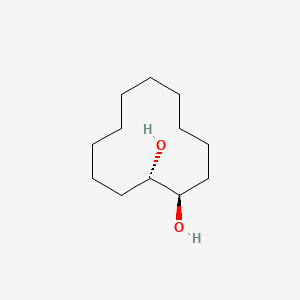
![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
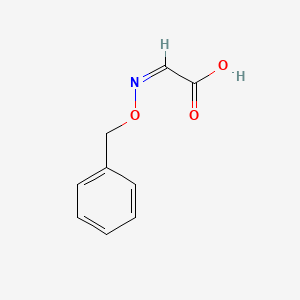
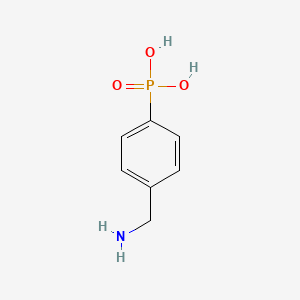
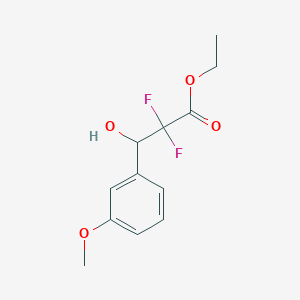
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
